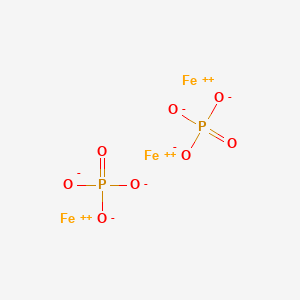![molecular formula C14H18O B081063 2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl- CAS No. 13586-68-0](/img/structure/B81063.png)
2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl- is an organic compound with the molecular formula C14H18O It is a derivative of propenal, featuring a phenyl group substituted with a tert-butyl group and a methyl group at specific positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl- typically involves the aldol condensation of 4-(1,1-dimethylethyl)benzaldehyde with acetone under basic conditions. The reaction proceeds as follows:
Reactants: 4-(1,1-dimethylethyl)benzaldehyde and acetone.
Catalyst: A base such as sodium hydroxide or potassium hydroxide.
Conditions: The reaction is carried out at room temperature or slightly elevated temperatures.
Product: The resulting product is 2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenal, 3-phenyl-: Lacks the tert-butyl and methyl groups, resulting in different chemical properties and reactivity.
2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-: Similar structure but without the additional methyl group.
Uniqueness
2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl- is unique due to the presence of both the tert-butyl and methyl groups, which influence its steric and electronic properties
Propriétés
Numéro CAS |
13586-68-0 |
|---|---|
Formule moléculaire |
C14H18O |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
(E)-3-(4-tert-butylphenyl)-2-methylprop-2-enal |
InChI |
InChI=1S/C14H18O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-10H,1-4H3/b11-9+ |
Clé InChI |
ZZSXZEFWZXSQPX-PKNBQFBNSA-N |
SMILES |
CC(=CC1=CC=C(C=C1)C(C)(C)C)C=O |
SMILES isomérique |
C/C(=C\C1=CC=C(C=C1)C(C)(C)C)/C=O |
SMILES canonique |
CC(=CC1=CC=C(C=C1)C(C)(C)C)C=O |
| 13586-68-0 | |
Pictogrammes |
Health Hazard; Environmental Hazard |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
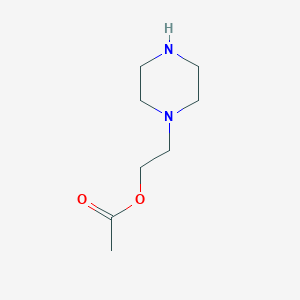
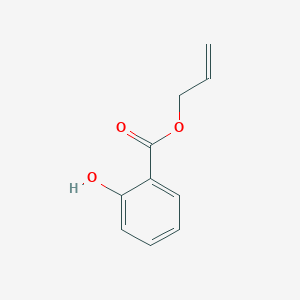
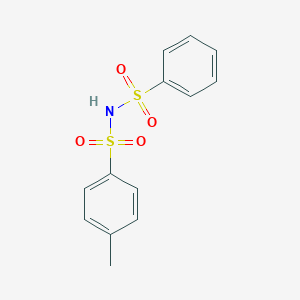
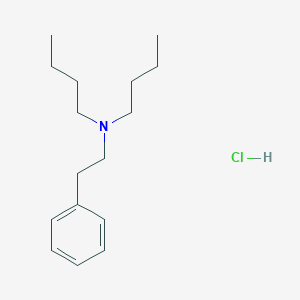
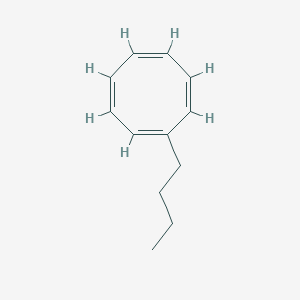
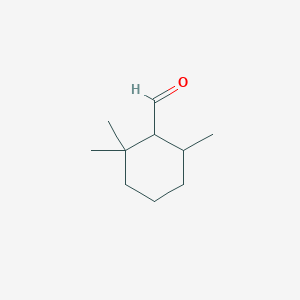
![(3S)-3,3abeta,4,5,5a,6,7,9,9abeta,9balpha-Decahydro-3beta,5aalpha,9beta-trimethylnaphtho[1,2-b]furan-2,8-dione](/img/structure/B80992.png)
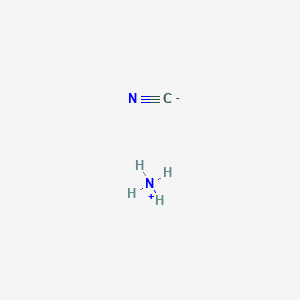
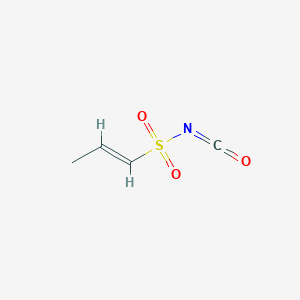
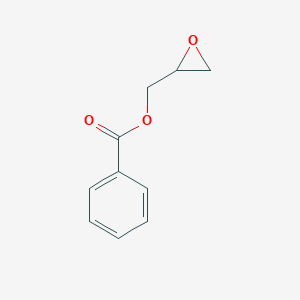

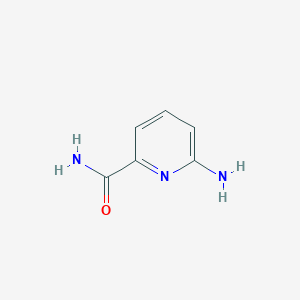
![5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione](/img/structure/B81005.png)
